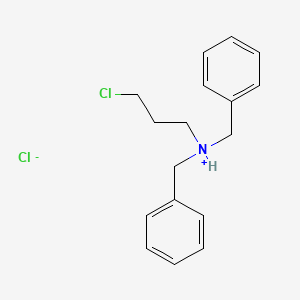
N-(3-Chloropropyl)dibenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloropropyl)dibenzylamine hydrochloride is a chemical compound with the molecular formula C17H20ClN·HCl and a molecular weight of 310.266 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)dibenzylamine hydrochloride typically involves the reaction of dibenzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-(3-Chloropropyl)dibenzylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
科学的研究の応用
N-(3-Chloropropyl)dibenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents
作用機序
The mechanism of action of N-(3-Chloropropyl)dibenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
N-(3-Chloropropyl)dibutylamine: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Dibenzylamine: Lacks the chloropropyl group, resulting in different chemical properties and uses.
Uniqueness
N-(3-Chloropropyl)dibenzylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
特性
CAS番号 |
3161-50-0 |
|---|---|
分子式 |
C17H21Cl2N |
分子量 |
310.3 g/mol |
IUPAC名 |
dibenzyl(3-chloropropyl)azanium;chloride |
InChI |
InChI=1S/C17H20ClN.ClH/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;/h1-6,8-11H,7,12-15H2;1H |
InChIキー |
HDLKMQJBVYZUHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[NH+](CCCCl)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



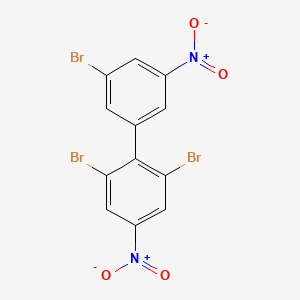
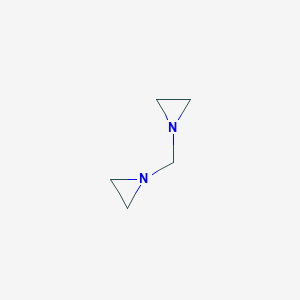
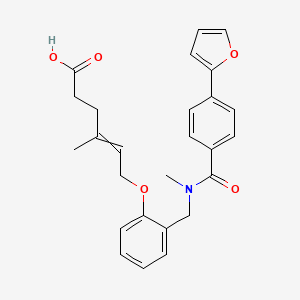
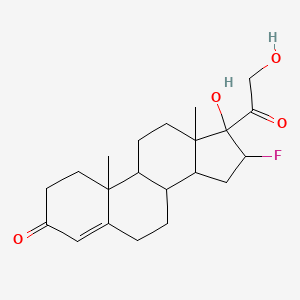
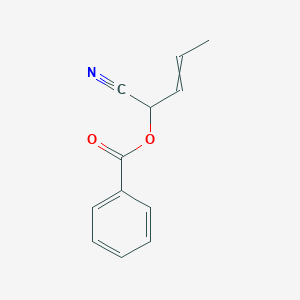
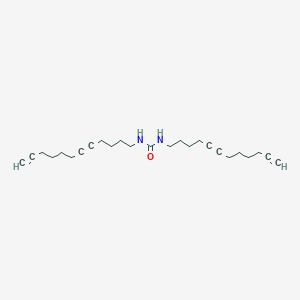
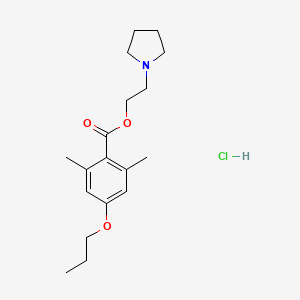
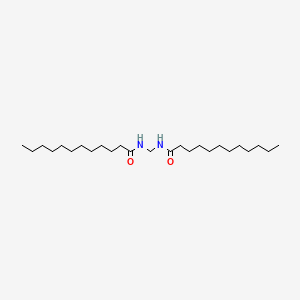
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
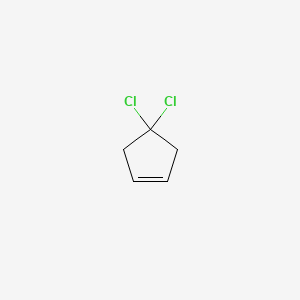
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
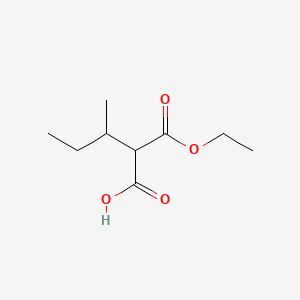
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
